1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone
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Overview
Description
1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone is a complex organic compound that features a pyridazinone core substituted with a chlorophenyl group and a thienylcarbonyl-pyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the thienylcarbonyl group. The final step involves the formation of the pyridazinone ring and the attachment of the chlorophenyl group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-4-yl]-4(1H)-pyridazinone: Similar structure but with a different position of the pyrazolyl group.
1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-5-yl]-4(1H)-pyridazinone: Another positional isomer with the pyrazolyl group at the 5-position.
Uniqueness
1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the chlorophenyl and thienylcarbonyl groups provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[1-(thiophene-2-carbonyl)pyrazol-3-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O2S/c19-12-3-5-13(6-4-12)22-10-8-15(24)17(21-22)14-7-9-23(20-14)18(25)16-2-1-11-26-16/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFFITJUQYNAFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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